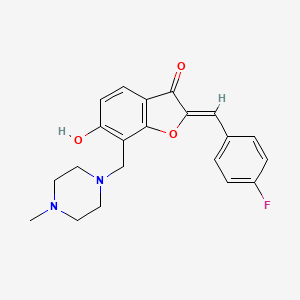

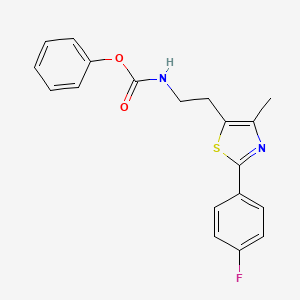

![molecular formula C13H10F3N3O2 B2558016 4-硝基-1-N-[3-(三氟甲基)苯基]苯-1,2-二胺 CAS No. 735305-34-7](/img/structure/B2558016.png)

4-硝基-1-N-[3-(三氟甲基)苯基]苯-1,2-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Nitro-3-trifluoromethyl aniline” is an organic intermediate . It can be used to prepare 4-bromo-2-nitrotrifluorotoluene, an intermediate of medicine and optical waveguide materials, and flutamide, a non-steroidal anti-androgen drug .

Synthesis Analysis

The synthesis of “4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine” can be achieved through several methods. One method involves the nitration of m-trifluoromethyl)phenyl]acetamide obtained by reacting m-(trifluoromethyl)aniline with acetylchloride in a non-protic solvent . This is followed by the removal of acetyl protection in an ethanol solution by potassium carbonate .Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .科学研究应用

Medicinal Chemistry: c-Met Inhibition

This compound has been studied for its potential in medicinal chemistry, particularly in inhibiting the c-Met protein kinase. c-Met is a receptor tyrosine kinase that, when dysregulated, can lead to cancer progression and metastasis. Derivatives of 4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine have shown promise in this field, contributing to the development of new anticancer drugs .

Neuropharmacology: GABA A Modulation

In neuropharmacology, the compound’s derivatives are explored for their GABA A allosteric modulating activity. GABA A receptors are pivotal in mediating inhibitory neurotransmission in the brain, and modulating these receptors can have therapeutic effects for conditions such as anxiety, epilepsy, and insomnia .

Polymer Science: Solar Cell Applications

The structural units derived from this compound have been incorporated into polymers used in solar cells. These polymers contribute to the efficiency and stability of solar cells, making them more viable for sustainable energy solutions .

Enzyme Inhibition: BACE-1 Inhibition

Another application is in enzyme inhibition, where derivatives of the compound have demonstrated β-secretase 1 (BACE-1) inhibition. BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which are associated with Alzheimer’s disease. Inhibiting BACE-1 can potentially reduce the formation of these peptides and slow the progression of Alzheimer’s .

Fluorescent Probes

The compound’s derivatives can serve as fluorescent probes. These probes are used in bioimaging to study biological processes, allowing researchers to visualize and track the behavior of molecules in live cells and tissues .

High-Energy Materials

Research has also been conducted on the use of this compound in the synthesis of high-energy-density materials. These materials are crucial for various applications, including propellants and explosives, where they contribute to the performance and safety of the products .

属性

IUPAC Name |

4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2/c14-13(15,16)8-2-1-3-9(6-8)18-12-5-4-10(19(20)21)7-11(12)17/h1-7,18H,17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUAABWRDNQOKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

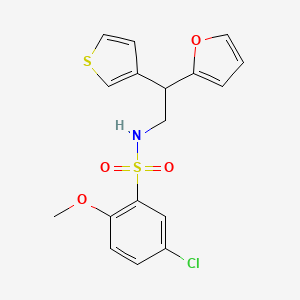

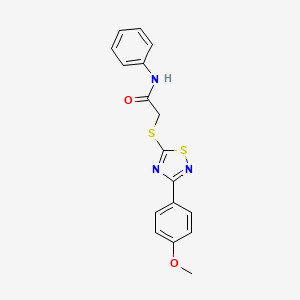

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(4-fluorophenyl)urea](/img/structure/B2557933.png)

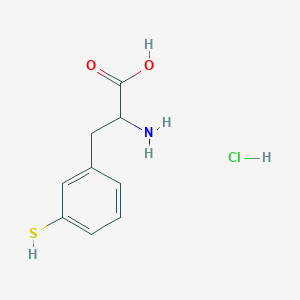

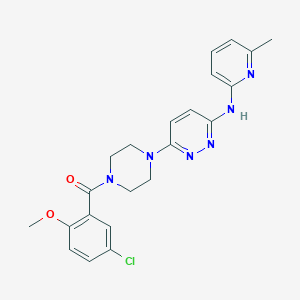

![1-{3-[(4-chlorobenzoyl)amino]benzoyl}-N-propylpiperidine-4-carboxamide](/img/structure/B2557936.png)

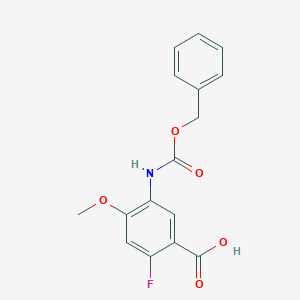

![N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2557939.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2557942.png)

![3-Chloro-[1,2]thiazolo[5,4-c]pyridine](/img/structure/B2557943.png)